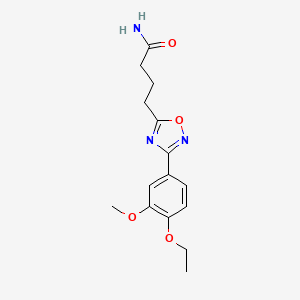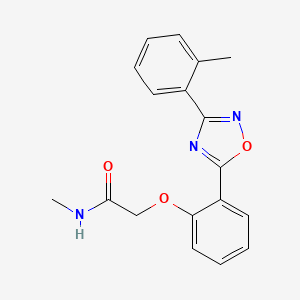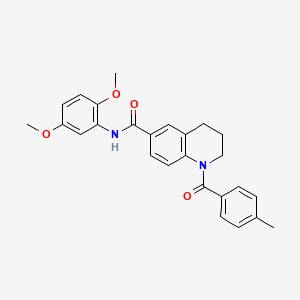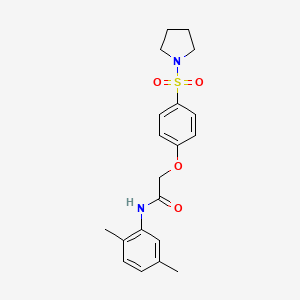
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in imaging and therapy of neuroinflammatory diseases. It is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in microglia and astrocytes in the central nervous system (CNS).
Wirkmechanismus
TSPO is a mitochondrial protein that is involved in various cellular processes, such as cholesterol transport, apoptosis, and inflammation. In the CNS, TSPO is upregulated in activated microglia and astrocytes in response to injury or disease. N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide binds to TSPO with high affinity and selectivity, allowing for the visualization and quantification of TSPO expression in vivo.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have minimal toxicity and side effects in preclinical studies. It does not affect the viability or function of microglia or astrocytes, and does not induce any significant changes in the levels of pro-inflammatory cytokines or chemokines. However, it should be noted that the long-term effects of N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on the CNS are still unknown.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its minimal toxicity and side effects, and its ability to cross the blood-brain barrier and bind to TSPO in vivo. However, it also has some limitations, such as its relatively low signal-to-noise ratio in PET imaging, its potential off-target effects on other mitochondrial proteins, and its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, including:
1. Optimization of the synthesis method and purification process to improve the yield and purity of the final product.
2. Development of new TSPO ligands with higher affinity and selectivity for imaging and therapy of neuroinflammatory diseases.
3. Investigation of the long-term effects of N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on the CNS and its potential use in chronic neuroinflammatory diseases.
4. Development of new imaging modalities and techniques for the visualization and quantification of TSPO in vivo.
5. Investigation of the role of TSPO in neuroinflammation and its potential as a therapeutic target for neuroinflammatory diseases.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves several steps, starting from 2,5-dimethylphenylamine and 4-(pyrrolidin-1-ylsulfonyl)phenol. The final step involves the reaction of the intermediate with chloroacetyl chloride to yield the target compound. The purity and yield of the final product can be optimized by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential use in positron emission tomography (PET) imaging of neuroinflammation in vivo. It has been shown to selectively bind to TSPO in activated microglia and astrocytes, which are key players in the immune response in the CNS. PET imaging with N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been used to visualize the distribution and density of TSPO in various neuroinflammatory diseases, such as multiple sclerosis, Alzheimer's disease, and stroke.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-5-6-16(2)19(13-15)21-20(23)14-26-17-7-9-18(10-8-17)27(24,25)22-11-3-4-12-22/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMPSCNVGXAXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


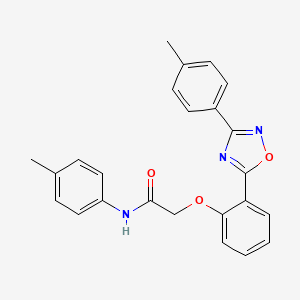
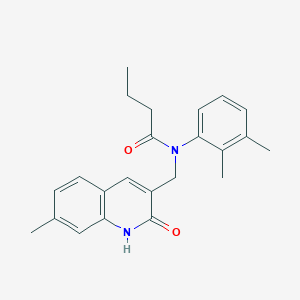



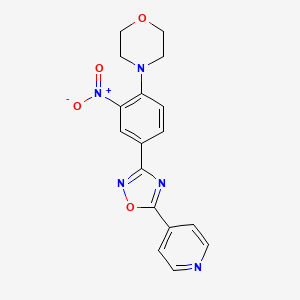
![N-[3-(1H-imidazol-1-yl)propyl]-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B7716277.png)
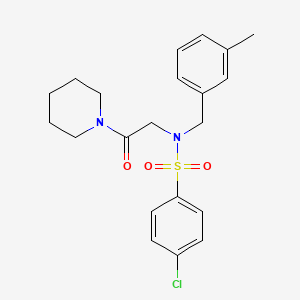
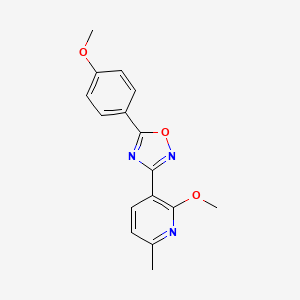
![N-(2H-1,3-benzodioxol-5-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716321.png)
